molecular formula C17H18N4O2 B1421360 ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate CAS No. 1235441-40-3

ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate

Cat. No. B1421360
M. Wt: 310.35 g/mol
InChI Key: JRBNKIATKNTYRK-UHFFFAOYSA-N
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Description

Ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate, also known as EBCM, is a small molecule organic compound. It has a molecular weight of 310.36 . The IUPAC name for this compound is ethyl 4- [1H-benzimidazol-2-yl (cyano)methylene]-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N4O2/c1-2-23-17 (22)21-9-7-12 (8-10-21)13 (11-18)16-19-14-5-3-4-6-15 (14)20-16/h3-6H,2,7-10H2,1H3, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, as well as the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.36 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Biological Properties

Ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate and its derivatives have been explored for their synthesis and biological properties. For instance, a study demonstrated the synthesis of new piperidine substituted benzothiazole derivatives using a similar compound. These compounds showed notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been utilized for their biological activities. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).

Synthesis of Novel Compounds

The compound has also been used in the synthesis of novel compounds with potential applications. A study detailed the synthesis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate, highlighting its molecular and crystal structures (Dyachenko & Chernega, 2007).

Antimicrobial Activity

The antimicrobial activity of compounds derived from ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate has been a significant area of research. One study synthesized thiazolo[3,2]pyridines containing pyrazolyl moiety, demonstrating their antimicrobial activity (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

ethyl 4-[1H-benzimidazol-2-yl(cyano)methylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-23-17(22)21-9-7-12(8-10-21)13(11-18)16-19-14-5-3-4-6-15(14)20-16/h3-6H,2,7-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBNKIATKNTYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C(C#N)C2=NC3=CC=CC=C3N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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